3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide
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Overview
Description
3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, which can enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde under acidic conditions, followed by cyclization to form the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener reaction conditions to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the fluorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the fluorophenyl group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for the formation of the Z-ring during cell division . This disruption leads to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
Fluoroquinolones: A class of antibiotics that target bacterial DNA synthesis.
Uniqueness
3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide is unique due to its specific structural features, such as the fluorophenyl group, which can enhance its biological activity and stability compared to other quinoline derivatives .
Properties
CAS No. |
51732-38-8 |
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Molecular Formula |
C21H17FIN |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1,4-dimethylbenzo[f]quinolin-4-ium;iodide |
InChI |
InChI=1S/C21H17FN.HI/c1-14-13-20(16-7-10-17(22)11-8-16)23(2)19-12-9-15-5-3-4-6-18(15)21(14)19;/h3-13H,1-2H3;1H/q+1;/p-1 |
InChI Key |
NCWJHQRGJPDWTP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C4=CC=C(C=C4)F.[I-] |
Origin of Product |
United States |
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